tert-Butyl 2-methyl-4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate
Overview
Description
The compound “tert-Butyl 2-methyl-4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate” is a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving piperazine and various carboxylic acids or their derivatives .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the various substituents. Piperazine rings can participate in a variety of reactions, particularly if further functionalized .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and stability could be influenced by the nature and position of the substituents .Scientific Research Applications
Catalytic Activity in Acylation Chemistry
The chemical has been utilized in acylation chemistry. A study by Mennenga et al. (2015) involved synthesizing and polymerizing a related pyridyl derivative, leading to the formation of catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These compounds demonstrated effectiveness in the acylation of tert-butanol with acetic anhydride to form tert-butyl acetate, showcasing the potential of similar structures in catalytic applications (Mennenga, Dorn, Menzel, & Ritter, 2015).
Crystal Structure Analysis
Research by Gumireddy et al. (2021) on a sterically congested piperazine derivative, which is closely related to tert-butyl 2-methyl-4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate, revealed its novel chemistry and potential pharmacological applications. The study highlighted the importance of understanding the crystal structures of such compounds for their effective utilization in scientific research (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).
Antibacterial and Antifungal Activities
Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine, which share structural similarities with the compound . These derivatives were evaluated for antibacterial and antifungal activities. The study indicates that such compounds can have moderate activity against various microorganisms, suggesting their potential use in the development of new antimicrobial agents (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).
Anticorrosive Properties
Praveen et al. (2021) investigated the anticorrosive behavior of a novel heterocyclic compound similar to this compound. The study found that this compound could effectively protect steel surfaces from corrosion in acidic environments, demonstrating a potential application in industrial corrosion inhibition (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 2-methyl-4-(1-pyridin-2-ylethyl)piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13-12-19(14(2)15-8-6-7-9-18-15)10-11-20(13)16(21)22-17(3,4)5/h6-9,13-14H,10-12H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIOAFJQUPMPKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(C)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124482 | |
Record name | 1-Piperazinecarboxylic acid, 2-methyl-4-[1-(2-pyridinyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701124482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-27-1 | |
Record name | 1-Piperazinecarboxylic acid, 2-methyl-4-[1-(2-pyridinyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 2-methyl-4-[1-(2-pyridinyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701124482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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